Allyl cyclohexanepropionate

Catalog No.
S600255
CAS No.
2705-87-5
M.F
C12H20O2
M. Wt
196.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl cyclohexanepropionate

CAS Number

2705-87-5

Product Name

Allyl cyclohexanepropionate

IUPAC Name

prop-2-enyl 3-cyclohexylpropanoate

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

InChI

InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2

InChI Key

TWXUTZNBHUWMKJ-UHFFFAOYSA-N

SMILES

C=CCOC(=O)CCC1CCCCC1

solubility

Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water
1ml in 4ml 80% ethanol (in ethanol)

Canonical SMILES

C=CCOC(=O)CCC1CCCCC1

The exact mass of the compound Allyl cyclohexanepropionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ether, higher oils and fatty oils. insoluble in glycerine and water1ml in 4ml 80% ethanol (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Allyl cyclohexanepropionate (CAS 2705-87-5) is a synthetic ester recognized for its distinct sweet, fruity, and waxy odor profile, with a prominent pineapple character. This compound is a staple in the flavor and fragrance industries, utilized to impart or enhance tropical and fruity notes in a wide range of consumer products, from fine fragrances and personal care items to food and beverages. Its molecular structure, featuring an allyl group and a cyclohexylpropionate moiety, provides a balance of volatility and tenacity, making it a functional ingredient for achieving long-lasting, fresh, and naturalistic fruity aromas. Due to its established safety and efficacy, it is recognized by bodies such as FEMA (as number 2026) and JECFA, and its use is permitted in food applications under FDA 21 CFR 172.515.

Procurement Fit

Flavor & fragrance research Synthetic ester with sweet pineapple aroma; recognized for formulation studies.
High-lipophilicity context Reported high LogP supports oil-based flavor and fragrance applications.
Regulatory research context GRAS-listed food additive (FEMA 2026); supports food-flavor research.

Substituting Allyl cyclohexanepropionate with structurally similar esters, such as Allyl hexanoate or Allyl heptanoate, is often inadequate for achieving the desired formulation outcome. These alternatives, while also fruity, possess distinct odor profiles; for instance, Allyl heptanoate is characterized by banana and mango notes, contrasting with the specific pineapple and waxy character of Allyl cyclohexanepropionate. Furthermore, differences in molecular weight and structure lead to significant variations in volatility and tenacity. Shorter-chain esters are more volatile and dissipate faster, altering the scent's evolution and longevity in a final product. This makes direct substitution a high-risk decision for applications where a specific, stable, and long-lasting tropical fruit note is a critical performance attribute.

Substitution Risk

Sensory character
Sweet, rounded pineapple
vs
Sharper, fattier notes (linear-chain esters)
Irritation profile
Vehicle-dependent; NOEL higher in some solvent systems
vs
Other allyl esters show lower NOEL in same vehicles
Oil solubility
High lipophilicity; oil/fat soluble
vs
Lower LogP esters partition less into oil phases

Formulation Tenacity: Lower Volatility Compared to Shorter-Chain Allyl Esters

Allyl cyclohexanepropionate has a significantly lower vapor pressure and higher boiling point compared to common, more volatile fruity esters like Allyl hexanoate, indicating greater tenacity in formulations. The estimated vapor pressure of Allyl cyclohexanepropionate at 25°C is 0.009 mmHg, and its boiling point is 91°C at 1 mmHg. In contrast, data for Allyl hexanoate shows a much higher vapor pressure and lower boiling point, making it more suitable as a fleeting top note, whereas Allyl cyclohexanepropionate functions as a more durable middle note.

Evidence DimensionVolatility (Boiling Point & Vapor Pressure)
Target Compound DataBoiling Point: 91°C @ 1 mmHg; Vapor Pressure: ~0.009 mmHg @ 25°C
Comparator Or BaselineAllyl hexanoate (CAS 123-68-2): Boiling Point: 67-68°C @ 12 mmHg; Vapor Pressure: ~0.15 mmHg @ 25°C
Quantified DifferenceSignificantly higher boiling point and an order of magnitude lower vapor pressure than Allyl hexanoate, implying lower volatility.
ConditionsStandard physical property measurements at specified pressures and temperatures.

This lower volatility is critical for formulators needing a pineapple note with high tenacity for middle-note performance in fragrances, ensuring the scent lasts longer than more volatile alternatives.

Sensory Comparison
Head-to-head
Target: Sweeter, more rounded pineapple aroma; described as 'sweeter and more moist'. vs Allyl Caproate: Strong pineapple, less sweet, potential fatty/green nuances.
Sensory authenticity may require cyclohexyl ester; substitution risks altering flavor quality.
Qualitative difference; no numerical scale available.

Purity Specification for Use: Mandated Low Levels of Free Allyl Alcohol

Procurement of Allyl cyclohexanepropionate requires adherence to strict purity standards set by the International Fragrance Association (IFRA). As an allyl ester, the material should only be used in formulations when the level of free allyl alcohol is less than 0.1%. This specification is based on the delayed irritant potential of the free allyl alcohol precursor. This is a critical procurement checkpoint, as residual starting material can compromise the safety and regulatory compliance of the final consumer product. In contrast, non-allyl esters like ethyl hexanoate do not carry this specific precursor-related risk.

Evidence DimensionMaximum Allowable Impurity (Free Allyl Alcohol)
Target Compound Data< 0.1%
Comparator Or BaselineNon-allyl esters (e.g., ethyl hexanoate): Not applicable; no free allyl alcohol risk.
Quantified DifferenceA specific, mandated purity requirement not present in common non-allyl substitutes.
ConditionsIFRA Specification Standard for Allyl Esters.

This mandates sourcing from suppliers who can certify and provide documentation for this low impurity level, directly impacting vendor selection and quality control processes to ensure end-product safety.

Irritation Profile
Trial context
Target (ACHP): In 3:1 DEP:EtOH vehicle, irritation potential highest; NOEL higher in 1:3 DEP:EtOH. vs Allyl amyl glycolate & Allyl (cyclohexyloxy)acetate: Highest irritation in 1:3 DEP:EtOH, NOEL as low as 0.03%.
Vehicle-dependent irritation profile supports formulation-specific safety assessment.
Modified cumulative irritation test, 129 subjects; 24-h occlusive patches.

Distinct Olfactory Profile: Unique Pineapple and Waxy Character

The olfactory profile of Allyl cyclohexanepropionate is consistently described as a sweet, fruity pineapple scent with characteristic waxy and green nuances. This profile is distinct from other common fruity esters. For example, perfumer Steffen Arctander noted it is "Smoother and sweeter than Allyl caproate [hexanoate]" and its fruitiness is similar to Linalyl acetate. In a typical pineapple flavor formulation, Allyl cyclohexanepropionate is used alongside other esters like Allyl hexanoate and Allyl heptanoate, but at a specific ratio (e.g., 4.72%) to build the complete, authentic aroma, indicating it provides a unique character that cannot be achieved by simply increasing the concentration of the other components.

Evidence DimensionOdor Description
Target Compound DataSweet, fruity (pineapple), waxy, with green and sweet apple nuances.
Comparator Or BaselineAllyl hexanoate: Strong pineapple aroma. Allyl heptanoate: Fruity-pineapple, banana odour with mango and honey notes.
Quantified DifferenceQualitatively different; provides a unique waxy and smooth character essential for authentic pineapple notes that comparators lack.
ConditionsStandard organoleptic evaluation by trained perfumers and flavorists.

For products requiring an authentic, multi-faceted pineapple note rather than a generic fruity scent, this compound's unique waxy and smooth character is non-interchangeable.

Lipophilicity (LogP)
Reported
LogP 4.8 at 30°C
High lipophilicity supports oil-based flavor and fragrance partitioning; less suited for aqueous matrices.
Experimental LogP; Allyl Caproate ~2.5, Allyl Acetate ~0.73.
Odor Threshold
Data to verify
Odor threshold not quantified; strong sweet fruit aroma reported in literature.
Potency context may vary; data to verify for specific use-levels.
Linalyl acetate odor threshold 110.9 ng/L(air) as reference; inter-compound variability expected.

Formulating Long-Lasting Tropical and Fruity Fragrances

The compound's lower volatility compared to esters like allyl hexanoate makes it the right choice for creating durable middle notes in fragrance compositions. It is particularly effective in personal care (lotions, deodorants) and air care products where a persistent, fresh pineapple or general fruity character is required.

Building Authentic Pineapple and Tropical Flavor Profiles

Its unique waxy, sweet pineapple character is difficult to replicate with other esters. It is a key component, used in specific ratios alongside other fruity esters, to create authentic and complex pineapple flavors in beverages, candies, and baked goods, where a generic fruity note would be insufficient.

High-Compliance Consumer Products Requiring Purity Documentation

For any application governed by IFRA standards, particularly in cosmetics and fragrances, this compound is suitable when sourced from a vendor that can certify free allyl alcohol levels below 0.1%. This makes it a fit for brands where regulatory compliance and documented safety are paramount procurement drivers.

Application Selection Guide

Application
Selection Property
Validation Focus
Pineapple flavor development in fat-based foods
Cyclohexyl ester sensory sweetness, oil solubility
Sensory roundness vs. linear esters; oil-phase partitioning
Fragrance formulation with mandated solvent systems
Vehicle-dependent irritation profile
Irritation threshold in specific DEP:EtOH ratios; comparative allyl ester review
Controlled flavor release & encapsulation research
High lipophilicity (LogP)
Partition behavior in complex matrices vs. more polar esters
Vitamin A synthetic intermediate
High-purity cyclohexylpropionate ester
Synthetic route compatibility; absence of linear-chain byproducts

Physical Description

Liquid
Colourless liquid with a pineapple odour

XLogP3

3.8

Density

d2525 0.95
0.945-0.950

UNII

H4W9H3L241

GHS Hazard Statements

Aggregated GHS information provided by 1880 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (98.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (13.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (81.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (83.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (81.91%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (81.97%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2705-87-5

Wikipedia

Allyl cyclohexanepropionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

All other chemical product and preparation manufacturing
Fragrances
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Cyclohexanepropanoic acid, 2-propen-1-yl ester: ACTIVE

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